molecular formula C9H10O2S B14028444 3-Methyl-5-(methylthio)benzoic acid

3-Methyl-5-(methylthio)benzoic acid

Cat. No.: B14028444
M. Wt: 182.24 g/mol
InChI Key: MDGSGTWXWUFJRD-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylthio)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H8O2S and a molecular weight of 168.213 g/mol . It is also known as 3-(methylthio)benzoic acid. This compound is characterized by the presence of a methylthio group (-SCH3) attached to the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-(methylthio)benzoic acid can be synthesized through various methods. One common approach involves the reaction of 3-methanesulfanyl benzoic acid methyl ester with sodium hydroxide in a mixture of tetrahydrofuran and methanol at 70°C for 1 hour. The resulting product is then treated with hydrochloric acid to adjust the pH to 2, yielding 3-methylthio-benzoic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-Methyl-5-(methylthio)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. For example, in the design of small molecule inhibitors, it targets the LEDGF/p75-HIV integrase interaction, disrupting the integration of viral DNA into the host genome . The compound’s methylthio group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties.

    4-Methylbenzoic acid: An isomer with the methyl group in a different position.

    3-Mercaptobenzoic acid: Contains a thiol group (-SH) instead of a methylthio group.

Uniqueness

3-Methyl-5-(methylthio)benzoic acid is unique due to the presence of the methylthio group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it valuable in specific chemical and biological applications.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3-methyl-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H10O2S/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11)

InChI Key

MDGSGTWXWUFJRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC)C(=O)O

Origin of Product

United States

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